2,3-Dimethoxypropane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxypropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWKUFLBBONMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-19-3 | |
| Record name | 2,3-dimethoxypropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dimethoxypropane 1 Sulfonyl Chloride
Established Synthetic Routes to Alkanesulfonyl Chlorides
The conversion of sulfur precursors to alkanesulfonyl chlorides can be achieved through several reliable methods, each with its own advantages and limitations regarding substrate scope, reaction conditions, and scalability.
Oxidative chlorination is a direct and widely used method for the preparation of sulfonyl chlorides from thiols (mercaptans) and disulfides. This one-pot reaction involves the simultaneous oxidation of the sulfur atom and chlorination to form the sulfonyl chloride. A variety of reagents and conditions have been developed to effect this transformation efficiently and selectively.
Common oxidizing and chlorinating agents include chlorine gas in an aqueous medium, which is a traditional and effective method, though it requires careful handling of the hazardous gas. Alternative and often safer reagents include N-chlorosuccinimide (NCS) in the presence of a chloride source, and trichloroisocyanuric acid (TCCA). The reaction mechanism generally proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized and chlorinated to the sulfonyl chloride.
For instance, the oxidative chlorination of a generic alkanethiol can be represented as follows:
R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl
The reaction conditions, such as solvent, temperature, and the nature of the chloro-oxidizing agent, are crucial for achieving high yields and minimizing side reactions, such as the formation of sulfinyl chlorides or over-oxidation products.
The following table summarizes various reagents used for the oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides.
| Oxidizing/Chlorinating Agent | Typical Substrates | General Reaction Conditions |
| Chlorine (Cl₂) in aqueous acid | Alkanethiols, Dialkyl disulfides | Low temperature (0-10 °C), aqueous HCl |
| N-Chlorosuccinimide (NCS) | Thiols, Disulfides | Acetonitrile (B52724), room temperature |
| Trichloroisocyanuric acid (TCCA) | Thiols, Disulfides | Acetonitrile/water, room temperature |
| Hydrogen peroxide/Thionyl chloride | Thiols | Room temperature, short reaction times |
Direct chlorosulfonation of alkanes is another route to alkanesulfonyl chlorides, although it is generally less selective for complex molecules unless specific activating groups are present. The Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine under UV light, is a classic example.
RH + SO₂ + Cl₂ --(hν)--> RSO₂Cl + HCl
This free-radical process can lead to a mixture of isomers, particularly with longer or branched alkanes, making purification challenging. For a molecule like 2,3-dimethoxypropane, the presence of ether functional groups could potentially direct the reaction, but the likelihood of a mixture of products remains high.
A more controlled approach involves the use of chlorosulfonic acid. However, this reagent is highly reactive and can lead to degradation of sensitive functional groups. The reaction of an alkane with chlorosulfonic acid typically requires elevated temperatures and can result in complex product mixtures.
Alkanesulfonyl chlorides can be readily prepared from the corresponding sulfonic acids or their salts. This two-step approach involves the initial synthesis of the sulfonic acid, followed by its conversion to the sulfonyl chloride. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).
R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl
This method is often preferred when the sulfonic acid is readily available or can be synthesized cleanly. The conversion of the sulfonic acid to the sulfonyl chloride is typically high-yielding and the reaction conditions are generally mild.
Specific Synthesis of 2,3-Dimethoxypropane-1-sulfonyl Chloride
Based on the general methodologies described above, a logical approach to the synthesis of this compound would involve the preparation of a suitable precursor containing the 2,3-dimethoxypropyl skeleton, followed by conversion to the sulfonyl chloride.
The choice of precursor is critical for a successful synthesis. For this compound, several potential precursors can be envisioned, each requiring a specific derivatization strategy.
From 2,3-Dimethoxypropan-1-ol: This alcohol is a likely starting material. It can be converted to a thiol or a disulfide, which can then undergo oxidative chlorination. Alternatively, direct conversion of the alcohol to the sulfonyl chloride is possible, though less common for aliphatic alcohols. A more viable route would be its conversion to an alkyl halide, followed by reaction with a sulfur nucleophile to introduce the sulfur atom.
From Propane-1,2,3-triol (Glycerol): A more fundamental precursor is glycerol. Selective protection and methylation of the 2- and 3-hydroxyl groups would yield 2,3-dimethoxypropan-1-ol. This strategy allows for the construction of the desired carbon skeleton with the required functionalization pattern. The remaining primary hydroxyl group can then be further functionalized to a sulfur-containing group.
The following table outlines potential derivatization strategies starting from 2,3-dimethoxypropan-1-ol.
| Target Precursor | Derivatization Steps from 2,3-Dimethoxypropan-1-ol |
| 2,3-Dimethoxypropane-1-thiol | 1. Conversion of alcohol to a leaving group (e.g., tosylate, mesylate, or halide). 2. Nucleophilic substitution with a thiolating agent (e.g., sodium hydrosulfide). |
| Bis(2,3-dimethoxypropyl) disulfide | 1. Synthesis of 2,3-dimethoxypropane-1-thiol. 2. Oxidation of the thiol to the disulfide (e.g., with iodine or air). |
| 2,3-Dimethoxypropane-1-sulfonic acid | 1. Conversion of the alcohol to an alkyl halide. 2. Reaction with sodium sulfite (B76179) to form the sodium sulfonate salt, followed by acidification. |
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters to consider include the choice of reagents, their stoichiometric ratios, reaction temperature, and reaction time.
Assuming the most plausible route is the oxidative chlorination of 2,3-dimethoxypropane-1-thiol, the optimization would focus on the following aspects:
Chlorinating/Oxidizing Agent: A systematic comparison of different agents such as chlorine gas, N-chlorosuccinimide, and trichloroisocyanuric acid would be necessary to identify the most effective one for this specific substrate. The stoichiometry of the reagent is critical; an excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Solvent System: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like acetonitrile are commonly used for oxidative chlorinations with NCS and TCCA. For reactions involving chlorine gas, an aqueous acidic medium is often employed.
Temperature Control: These reactions are often exothermic. Maintaining a low and controlled temperature (typically between 0 and 10 °C) is crucial to prevent over-oxidation and decomposition of the product.
Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time that ensures complete conversion of the starting material without significant product degradation.
The following table provides a hypothetical set of parameters for the optimization of the oxidative chlorination of 2,3-dimethoxypropane-1-thiol.
| Parameter | Range/Conditions to be Tested | Rationale |
| Reagent | NCS, TCCA, Cl₂ | To determine the most efficient and selective reagent. |
| Reagent Stoichiometry | 2.5 to 4.0 equivalents (relative to thiol) | To ensure complete conversion without excessive side reactions. |
| Solvent | Acetonitrile, Dichloromethane, Aqueous HCl | To find the optimal medium for solubility and reactivity. |
| Temperature | -10 °C to Room Temperature | To control the exothermicity and prevent product degradation. |
| Reaction Time | 1 to 24 hours | To identify the point of maximum yield. |
Advanced Synthetic Techniques for Scalable Production
For the large-scale synthesis of sulfonyl chlorides, including potentially this compound, advanced techniques that ensure process safety, consistency, and high throughput are paramount. Continuous manufacturing approaches have been identified as particularly advantageous for challenging chemical transformations. aiche.org
Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering enhanced control over reaction parameters and improved safety profiles. rsc.org In a typical continuous flow setup for chlorosulfonation, reagents are continuously pumped through a network of reactors where the reaction occurs. mdpi.com This methodology minimizes the volume of hazardous materials at any given time, thereby reducing the risks associated with thermal runaway. rsc.orgaiche.org
The synthesis can be performed in consecutive continuous stirred-tank reactors (CSTRs), which allow for a steady-state reaction environment. aiche.org The residence time of the reactants in the reactors is a critical parameter that can be precisely controlled to maximize product yield and minimize the formation of impurities. nih.gov For instance, a multi-step continuous flow process can be designed to handle the in-situ generation of reactive intermediates followed by subsequent reactions. researchgate.net
Research on the synthesis of various sulfonyl chlorides has demonstrated the feasibility of using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent in a continuous flow system. rsc.orgdntb.gov.ua This approach can achieve high space-time yields, for example, 6.7 kg L⁻¹ h⁻¹ for a model system, within a small reactor volume and short residence time. rsc.org
Table 1: Illustrative Parameters for Continuous Flow Synthesis of a Model Sulfonyl Chloride
| Parameter | Value |
| Reactor Volume | 639 µL |
| Residence Time | 41 s |
| Space-Time Yield | 6.7 kg L⁻¹ h⁻¹ |
Note: This data is for a model system and illustrates the potential of continuous flow synthesis. rsc.org
Automation plays a crucial role in the scalable and reliable production of sulfonyl chlorides. researchgate.netmdpi.com An automated continuous synthesis and isolation system can significantly improve process consistency and reduce the need for manual intervention, which is particularly important when handling corrosive and hazardous materials like chlorosulfonic acid. researchgate.netaiche.org
An automated system typically employs a series of CSTRs coupled with a continuous filtration system. mdpi.com Process monitoring and control are achieved through real-time data acquisition from sensors, such as gravimetric balances, which measure the fill levels of the reactors. researchgate.netmdpi.com This data is fed to a control system that adjusts pumping rates to maintain optimal reaction conditions. researchgate.net The use of feedback controllers, such as proportional-integral-derivative (PID) controllers, ensures precise process control. researchgate.net
The introduction of automation has been shown to lead to significant improvements in process setpoint consistency, reliability, and space-time yield in the manufacturing of aryl sulfonyl chlorides. researchgate.netmdpi.com Following the continuous reaction, the product slurry is transferred to a continuous isolation vessel where precipitation occurs. The solid product is then collected via continuous filtration, washed, and dried. researchgate.net This integrated and automated approach allows for the production of multi-hundred-gram quantities of sulfonyl chlorides in a laboratory setting, demonstrating its potential for industrial-scale manufacturing. mdpi.comnih.gov
Table 2: Components of an Automated Continuous Synthesis and Isolation System
| Component | Function |
| Peristaltic Pumps | Material transfer between vessels. aiche.org |
| Continuous Stirred-Tank Reactors (CSTRs) | Provide a controlled environment for the chemical reaction. mdpi.com |
| Gravimetric Balances | Real-time measurement of reactor fill levels for process control. researchgate.net |
| Feedback Controllers (e.g., PID) | Maintain consistent process setpoints by adjusting pump rates. researchgate.net |
| Continuous Stirred-Tank Isolation (ISO-CSTR) | Facilitates continuous precipitation of the product. mdpi.com |
| Continuous Filtration System | Isolates the solid product from the reaction mixture. mdpi.com |
Reaction Mechanisms and Reactivity Profile of 2,3 Dimethoxypropane 1 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Center
Kinetics and Mechanisms of Hydrolysis and Solvolysis Reactions
First-Order and Second-Order Processes in Aqueous Media
No studies on the hydrolysis of 2,3-Dimethoxypropane-1-sulfonyl chloride in aqueous media were found.
Solvent Effects on Reaction Rates and Pathways
There is no available data on how different solvents affect the reaction rates and pathways of this compound solvolysis.
Mechanism of Chloride-Chloride Exchange Reactions
No information exists in the searched literature regarding the mechanism of chloride-chloride exchange reactions for this specific compound.
Role of Specific Nucleophiles (e.g., Amines, Hydroxide)
Third-Order Processes and Hydrophobic Interactions
There are no research findings on the role of specific nucleophiles, third-order processes, or hydrophobic interactions in the reactions of this compound.
A list of chemical compounds that would have been mentioned in the article is provided below.
Formation of Sulfonamides and Sulfonates
The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key structural motif in many pharmaceutical agents. sigmaaldrich.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to afford the stable sulfonamide product.
Similarly, the reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom and displacing the chloride. youtube.com This transformation is often referred to as "activating" the alcohol, as the resulting sulfonate group is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. The formation of sulfonate esters from sulfonyl chlorides proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com
General Reaction Schemes:
Sulfonamide Formation: R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
Sulfonate Ester Formation: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Where R = 2,3-dimethoxypropyl
Electrophilic and Radical Reactions of Sulfonyl Chlorides
Beyond their role as simple electrophiles in substitution reactions, sulfonyl chlorides like this compound can participate in a variety of more complex transformations, including cross-coupling reactions and additions to unsaturated systems, through both electrophilic and radical pathways.
Sulfonyl chlorides can serve as coupling partners in transition metal-catalyzed cross-coupling reactions. In desulfinative cross-coupling , the entire sulfonyl chloride group is replaced, with sulfur dioxide being extruded. This allows for the formation of new carbon-carbon bonds. For instance, arenesulfonyl chlorides can undergo desulfinative Stille, Negishi, and Suzuki-Miyaura cross-coupling reactions.
In contrast, sulfonylation cross-coupling reactions result in the formation of sulfones, where the sulfonyl moiety (R-SO₂) is transferred from the sulfonyl chloride to another molecule. These reactions provide a direct route to sulfones, which are important structural units in materials science and medicinal chemistry.
This compound has the potential to react with a wide array of unsaturated compounds. These reactions can be initiated by catalysts, light, or heat and can proceed through different mechanistic pathways to yield a variety of products. magtech.com.cnresearchgate.net
Annulation reactions involving sulfonyl chlorides can lead to the formation of cyclic structures. For example, the reaction of sulfonyl chlorides with certain unsaturated compounds can proceed via a [2+2] cycloaddition to form four-membered rings. magtech.com.cnresearchgate.net While specific examples with this compound are not detailed, the general reactivity pattern of sulfonyl chlorides suggests its potential utility in constructing cyclic systems.
The addition of sulfonyl chlorides across double and triple bonds can occur via either radical or ionic mechanisms, depending on the reaction conditions and the nature of the substrates. magtech.com.cn
Radical Pathways: Under conditions that promote homolytic cleavage of the S-Cl bond, such as UV irradiation or in the presence of a radical initiator, a sulfonyl radical (R-SO₂•) is generated. nih.gov This radical can then add to alkenes and alkynes in a radical chain process. rsc.orgrsc.orgmdpi.com For instance, the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides is a known transformation. nih.gov The addition of the sulfonyl radical to an alkyne generates a vinyl radical, which can be trapped to form functionalized alkenes. rsc.orgnih.gov
Ionic Pathways: In the presence of Lewis acids or under polar conditions, the reaction can proceed through an ionic mechanism. The sulfonyl chloride can act as an electrophile, adding to an alkene to form a carbocationic intermediate, which is then trapped by the chloride ion. Furthermore, sulfonyl chlorides can react with cyclic imines to generate N-alkanesulfonyl cyclic iminium ions, which are then attacked by nucleophiles. tandfonline.comtandfonline.comresearchgate.net
The table below summarizes the types of reactions sulfonyl chlorides undergo with various unsaturated compounds.
| Unsaturated Compound | Reaction Type | Potential Products |
| Alkenes | Radical Addition | β-chloro sulfones, Alkyl sulfones |
| Ionic Addition | β-chloro sulfones | |
| Annulation | Cyclic sulfones | |
| Alkynes | Radical Addition | β-chlorovinyl sulfones |
| Ionic Addition | β-chlorovinyl sulfones | |
| Arenes | Friedel-Crafts Sulfonylation | Aryl sulfones |
| Imines | Nucleophilic Addition | N-sulfonylated products, β-amino sulfones |
| Carbonyls | Varies | α-sulfonylated carbonyls |
Deoxygenative Transformations: The sulfonyl group of a sulfonyl chloride can be reduced. For example, sulfonyl chlorides can be reduced to the corresponding thiols using reagents like triphenylphosphine or a combination of Silphos and iodine. organic-chemistry.orgresearchgate.nettaylorfrancis.com This represents a deoxygenative process where the sulfur atom's oxidation state is lowered. Another deoxygenative transformation is the synthesis of sulfinamides from sulfonyl chlorides via in situ reduction. nih.gov
Sulfenylation: While sulfonyl chlorides are primarily sulfonating agents, under certain reductive conditions, they can act as precursors for sulfenylating species (R-S-). However, more commonly, sulfenyl chlorides (R-SCl) are used for sulfenylation reactions. wikipedia.org The conversion of a sulfonyl chloride to a sulfenylating agent would require significant reduction.
Reactions with Unsaturated Compounds (Alkenes, Alkynes, Arenes, Imines, Carbonyls)
Stereochemical Aspects of Sulfonyl Chloride Reactions
The stereochemical outcomes of reactions involving sulfonyl chlorides are a critical aspect of their chemistry, particularly when chirality is present in the molecule. For a chiral sulfonyl chloride such as this compound, the stereogenic centers within the propane (B168953) backbone can significantly influence the stereochemistry of reactions at the sulfonyl chloride group. This influence is primarily exerted through diastereoselective processes, where the pre-existing chirality of the reactant favors the formation of one diastereomer over another.
Reactions of chiral sulfonyl chlorides with nucleophiles can proceed through different mechanisms, each with distinct stereochemical consequences. The two principal mechanisms are the SN2-type (bimolecular nucleophilic substitution) and the addition-elimination pathway.
In an SN2-type mechanism at the sulfur atom, the nucleophile attacks the sulfur center from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of configuration at the sulfur center, should it be a stereocenter. While the sulfur in this compound is not itself a stereocenter, the stereochemistry of the adjacent carbon atoms can influence the trajectory of the incoming nucleophile, leading to diastereoselectivity in the products.
The addition-elimination mechanism involves the initial formation of a trigonal bipyramidal intermediate. The stereochemical outcome of this pathway is less straightforward and can result in either retention or inversion of configuration, depending on the nature of the nucleophile, the leaving group, and the stability of the intermediate.
When this compound reacts with a chiral, non-racemic nucleophile, such as a chiral amine or alcohol, the formation of diastereomeric products is expected. The inherent chirality of the sulfonyl chloride, stemming from the 2,3-dimethoxypropane moiety, will create a diastereomeric transition state upon reaction with the chiral nucleophile. This difference in transition state energies will favor the formation of one diastereomer over the other, resulting in a diastereomeric excess (d.e.). The extent of this diastereoselectivity is dependent on the steric and electronic interactions between the chiral centers of both the sulfonyl chloride and the nucleophile in the transition state.
For instance, in the synthesis of sulfonamides from chiral amines, the reaction with a chiral sulfonyl chloride can lead to separable diastereomers. This principle is utilized in asymmetric synthesis, where a chiral sulfonyl chloride can act as a chiral auxiliary to control the stereochemistry of a newly formed stereocenter.
While specific experimental data on the stereochemical outcomes of reactions with this compound are not extensively reported in the literature, the general principles of stereoselective reactions of chiral sulfonyl chlorides provide a strong basis for predicting its behavior. The proximity of the methoxy (B1213986) groups to the sulfonyl chloride functionality can lead to steric hindrance that directs the approach of the nucleophile, thereby influencing the stereochemical course of the reaction.
The following table summarizes the expected stereochemical outcomes for reactions of a generic chiral sulfonyl chloride, which can be extrapolated to this compound.
| Reactant Type | Reaction Type | Expected Stereochemical Outcome | Controlling Factors |
|---|---|---|---|
| Achiral Nucleophile | Nucleophilic Substitution | Formation of a single enantiomer or a mixture of diastereomers if new stereocenters are formed, depending on the reaction conditions and the influence of the existing chiral backbone. | Steric and electronic effects of the chiral backbone of this compound. |
| Chiral Nucleophile (e.g., chiral amine) | Nucleophilic Substitution (e.g., sulfonamide formation) | Formation of diastereomers in unequal amounts (diastereoselectivity). | Match/mismatch interactions between the chiral centers of the sulfonyl chloride and the chiral nucleophile. |
Advanced Spectroscopic and Computational Investigations
Spectroscopic Analysis of Reaction Intermediates and Products
Spectroscopy is a cornerstone in the study of chemical compounds, offering non-destructive methods to elucidate molecular structures and probe reaction pathways. For 2,3-Dimethoxypropane-1-sulfonyl chloride and its synthetic precursors, a combination of spectroscopic techniques is employed to confirm structural integrity and monitor chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution by mapping the chemical environment of each proton and carbon atom.
Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the methoxy (B1213986) protons, the protons on the propane (B168953) backbone, and the methylene (B1212753) group adjacent to the electron-withdrawing sulfonyl chloride moiety. The deshielded multiplet observed at a higher chemical shift (e.g., >3.6 ppm) is indicative of the protons on the carbon directly attached to the sulfonyl chloride group. acdlabs.com The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (coupling) reveal the connectivity between adjacent atoms.
¹³C NMR spectroscopy complements the proton data by showing the number of distinct carbon environments. The carbon atom bonded to the sulfonyl chloride group would appear significantly downfield due to the strong deshielding effect. The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. st-andrews.ac.uk While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. st-andrews.ac.ukrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂-SO₂Cl | 3.7 - 4.0 | 60 - 65 |
| CH-OCH₃ | 3.5 - 3.8 | 75 - 80 |
| CH₂-OCH₃ | 3.4 - 3.6 | 70 - 75 |
| OCH₃ | 3.3 - 3.4 | 58 - 60 |
Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For sulfonyl chlorides, these techniques are particularly useful for identifying the characteristic stretching frequencies of the S=O and S-Cl bonds.
The sulfonyl chloride group exhibits strong and characteristic absorption bands in the IR spectrum. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching absorption is found at a much lower frequency, generally in the range of 300-400 cm⁻¹. cdnsciencepub.com Raman spectroscopy is also effective in identifying the S-Cl stretching mode, which often gives a strong band around 375 cm⁻¹. cdnsciencepub.com Additionally, the C-O stretching vibrations of the two methoxy groups would be expected to produce strong bands in the 1150-1085 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| SO₂ | Asymmetric Stretch | 1370 - 1410 | acdlabs.com |
| SO₂ | Symmetric Stretch | 1166 - 1204 | acdlabs.com |
| S-Cl | Stretch | 300 - 400 | cdnsciencepub.com |
| C-O-C | Stretch | 1085 - 1150 | General IR Tables |
| C-H (alkane) | Stretch | 2800 - 3000 | acdlabs.com |
While standard spectroscopic methods like NMR and IR are used for structural confirmation, advanced techniques can be employed to probe reaction mechanisms. Although not directly applicable to this compound itself, Mössbauer spectroscopy serves as an example of a specialized technique used for related systems, particularly those involving metals like iron or tin.
Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear environment of specific isotopes. In the context of organosulfur chemistry, it could be used to study the mechanism of reactions where a sulfonyl chloride interacts with an organometallic reagent or catalyst. For instance, if this compound were used in a reaction catalyzed by an iron complex, ⁵⁷Fe Mössbauer spectroscopy could provide valuable information on the oxidation state and coordination environment of the iron center throughout the catalytic cycle, helping to identify key intermediates. This approach allows for a detailed mechanistic understanding that is often unattainable with more conventional methods.
Quantum Chemical and Computational Chemistry Studies
Computational chemistry provides theoretical insights that complement experimental findings. Quantum chemical methods are used to model molecular properties, predict reactivity, and explore reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be performed to determine its most stable three-dimensional conformation (geometry optimization). nih.govnih.gov
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to analyze the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, identifying the sulfonyl chloride group as a primary site for nucleophilic attack. nih.gov
Table 3: Representative Data from DFT Calculations on Sulfonyl Chlorides This table presents typical data obtained from DFT studies on related sulfonyl chloride compounds.
| Parameter | Description | Typical Calculated Value | Source |
| HOMO Energy | Energy of the highest occupied molecular orbital | -7 to -9 eV | nih.govnih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1 to -2 eV | nih.govnih.gov |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 5 to 7 eV | nih.govnih.gov |
| S=O Bond Length | Calculated length of the sulfur-oxygen double bond | ~1.43 Å | General DFT data |
| S-Cl Bond Length | Calculated length of the sulfur-chlorine single bond | ~2.07 Å | General DFT data |
A significant application of DFT is the modeling of chemical reaction mechanisms. semanticscholar.org For reactions involving this compound, such as nucleophilic substitution where the chloride is replaced, DFT can be used to calculate the energy profile of the entire reaction pathway. semanticscholar.orgnih.gov
This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. mdpi.com A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. mdpi.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.com By mapping the complete energy profile, researchers can determine whether a reaction proceeds through a concerted mechanism (e.g., Sₙ2) or a stepwise pathway involving intermediates. semanticscholar.orgresearchgate.net These theoretical calculations provide a detailed, dynamic picture of the chemical transformation that is often difficult to observe experimentally. researchgate.net
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Solvent Effects in Computational Models (e.g., Polarizable Continuum Model)
Computational chemistry provides powerful tools for understanding how a solvent influences chemical reactions without the prohibitive cost of modeling individual solvent molecules. wikipedia.org A predominant method for this is the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant, rather than a collection of discrete molecules. wikipedia.orgdiracprogram.org This approach makes quantum mechanical calculations of solvated molecules more achievable. wikipedia.org
In the PCM framework, a "cavity" is formed around the solute molecule, and the solute's interaction with the solvent is modeled based on the polarization of this continuum. diracprogram.org The total free energy of solvation (Gsolv) is typically calculated as the sum of several key components: wikipedia.orgdiracprogram.org
Ges (Electrostatic): Energy from the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum.
Gcav (Cavitation): Energy required to create the solute-sized cavity within the solvent.
Gdr (Dispersion-Repulsion): Energy arising from the van der Waals interactions (dispersion and repulsion) between the solute and the solvent.
| Component | Description |
| Ges | Electrostatic solute-solvent interactions. |
| Gcav | Energy to form the molecular cavity in the solvent. |
| Gdr | Dispersion and repulsion interactions. |
| Gsolv | Total free energy of solvation (sum of components). |
Several variations of PCM exist, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), which differ in their mathematical formalism but share the same fundamental goal. wikipedia.org The Integral Equation Formalism (IEF-PCM) is another very common and reliable version. wikipedia.org These models are crucial for accurately predicting how solvent polarity will affect the reaction rates and mechanisms of sulfonyl chlorides, including solvolysis, by stabilizing or destabilizing reactants, transition states, and products. However, it is noted that PCM has limitations in cases where non-electrostatic effects, such as specific hydrogen bonding, dominate the solute-solvent interactions. wikipedia.org
Ab Initio Methods for Mechanistic Insights
Ab initio (from first principles) quantum chemistry methods are vital for elucidating the detailed mechanisms of chemical reactions. These calculations solve the Schrödinger equation without extensive reliance on empirical parameters, providing deep insights into reaction pathways. For sulfonyl chlorides, ab initio studies can map out the potential energy surface for reactions like nucleophilic substitution, helping to distinguish between different possible mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism. nih.gov
These computational investigations can precisely characterize the geometry and energy of transition states. For instance, in the SN2 solvolysis of alkanesulfonyl chlorides, a concerted mechanism is generally proposed. nih.gov High-level calculations can model the trigonal-bipyramidal transition state, calculating key parameters like bond lengths and angles, as well as the activation energy (ΔE‡) for the reaction.
| Parameter | Description | Typical Application for Sulfonyl Chlorides |
| Geometry Optimization | Finding the lowest energy structure of reactants, products, and transition states. | Determining the bond lengths and angles in the trigonal-bipyramidal transition state during nucleophilic attack. |
| Frequency Calculation | Confirming stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Verifying the calculated transition state structure and obtaining the zero-point vibrational energy (ZPVE). |
| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Quantifying the energy barrier for a reaction, which is crucial for understanding reaction kinetics. |
By modeling the reaction with and without the presence of explicit solvent molecules, these methods can also illuminate the catalytic role of the solvent in lowering the activation barrier.
Prediction of Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of organic compounds. For the solvolysis of sulfonyl chlorides, reactivity is often correlated with solvent properties using linear free-energy relationships like the extended Grunwald-Winstein equation. mdpi.com This equation relates the rate constant of a reaction to the solvent's nucleophilicity (NT) and ionizing power (YCl), with the sensitivity parameters l and m indicating the degree of nucleophilic participation and charge separation in the transition state. nih.gov Computational studies can help rationalize the observed l and m values by modeling the transition state structure. nih.gov
| Compound | l value | m value | l/m Ratio | Proposed Mechanism |
| 2-Thiophenesulfonyl Chloride | 1.54 | 0.81 | 1.90 | Concerted SN2 mdpi.com |
| Benzenesulfonyl Chloride | 1.24 | 0.58 | 2.14 | Concerted SN2 nih.gov |
| Phenylmethanesulfonyl Chloride | 0.80 | 0.39 | 2.05 | Concerted SN2 nih.gov |
Data sourced from studies on solvolysis reactions. nih.govmdpi.com
Furthermore, Density Functional Theory (DFT) is a powerful tool for predicting selectivity. researchgate.net Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most electrophilic and nucleophilic sites within a molecule. sunrise.tw For this compound, such calculations would predict the sulfur atom as the primary electrophilic center, susceptible to nucleophilic attack, thus rationalizing its characteristic reactions. These methods can also predict regioselectivity in reactions with polyfunctional nucleophiles by comparing the activation barriers for attack at different sites.
Computational Studies on Sulfonyl Carbanions
While this compound itself is not a precursor to a carbanion, the ability of its sulfonyl group to stabilize an adjacent negative charge is a fundamental electronic property relevant to the reactivity of related sulfones. Computational studies on α-sulfonyl carbanions have provided significant insight into their structure and stability. researchgate.net
These studies show that the sulfonyl group effectively stabilizes a carbanion through a combination of electrostatic interactions and negative hyperconjugation. researchgate.net The geometry of these carbanions is a key topic of investigation; depending on the substituents, the carbanionic carbon can range from strongly pyramidal to nearly planar.
Computational methods have been used to calculate the barriers to enantiomerization for chiral α-sulfonyl carbanions. For example, for certain lithiated allylic α-sulfonyl carbanions, racemization barriers (ΔG‡) have been calculated to be in the range of 12-15 kcal/mol, indicating significant configurational stability at low temperatures. researchgate.net These theoretical findings are crucial for understanding and planning stereoselective reactions involving intermediates derived from sulfones.
Role of 2,3 Dimethoxypropane 1 Sulfonyl Chloride in Advanced Synthetic Strategies
Utilization as a Synthetic Intermediate for Functional Group Interconversion
One of the primary roles of 2,3-dimethoxypropane-1-sulfonyl chloride is to facilitate functional group interconversions. The sulfonyl chloride group is highly reactive toward nucleophiles, allowing for the introduction of a sulfonate ester. Sulfonates, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution reactions, often superior to halides. vanderbilt.edu This property allows for the efficient conversion of alcohols (which are poor leaving groups) into a wide array of other functional groups.
The general strategy involves the initial reaction of an alcohol with this compound in the presence of a non-nucleophilic base like pyridine. This forms a 2,3-dimethoxypropane-1-sulfonate ester. This activated intermediate can then be subjected to reaction with various nucleophiles to achieve the desired functional group transformation. vanderbilt.edu
Table 1: Examples of Functional Group Interconversions via a Sulfonate Intermediate
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Formed (R-Nu) |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Azide | R-N₃ |
| Cyanide (CN⁻) | Potassium cyanide (KCN) | Nitrile | R-CN |
| Halide (X⁻) | Sodium iodide (NaI) | Iodide | R-I |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | Thioether | R-SMe |
| Carboxylate (R'COO⁻) | Sodium acetate (B1210297) (NaOAc) | Ester | R-OC(O)R' |
This two-step sequence provides a reliable method for substitutions, particularly for primary and secondary alcohols where elimination reactions are less competitive. vanderbilt.edu
Application in Polymer-Supported Synthesis as a Linker
In solid-phase synthesis, a linker is a crucial component that tethers the initial substrate to an insoluble polymer support. soton.ac.uk The reactivity of this compound makes it a suitable candidate for creating stable linkages to polymer resins. Specifically, it can react with resins functionalized with nucleophilic groups, such as amine-terminated polystyrene.
The reaction between the sulfonyl chloride and a polymer-supported amine forms a robust sulfonamide bond. This linkage is chemically stable under a wide range of reaction conditions commonly used in multi-step solid-phase syntheses, including peptide coupling and treatments with non-nucleophilic bases or mild acids. mdpi.com The concept of a "safety-catch" linker, where the linkage is stable until chemically "activated" for cleavage, is an important strategy in solid-phase synthesis. mdpi.com An aliphatic sulfonamide linker can offer different cleavage characteristics compared to more common aryl sulfonamide linkers. mdpi.com The utility of such a linker would be in its ability to withstand various synthetic steps before the final product is cleaved from the solid support.
Integration into Metal-Organic Framework (MOF) Post-Synthetic Modification
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal nodes linked by organic ligands. elsevierpure.comlabxing.com Post-synthetic modification (PSM) is a powerful technique used to introduce or alter functional groups within a pre-assembled MOF structure without changing its underlying topology. rsc.orgresearchgate.net This allows for the precise tuning of a MOF's chemical and physical properties.
This compound is an ideal reagent for the PSM of MOFs that contain reactive nucleophilic sites on their organic linkers. A prominent example involves MOFs built with amino-functionalized linkers, such as aminoterephthalic acid (e.g., in UiO-66-NH₂ or IRMOF-3). rsc.orgresearchgate.net The sulfonyl chloride can readily react with the pendant amine groups within the MOF's pores via a covalent modification reaction. elsevierpure.com
This process grafts the 2,3-dimethoxypropylsulfonyl moiety onto the MOF's internal structure. Such modifications can be used to:
Alter the polarity and hydrophobicity of the pores.
Introduce new functionalities for selective guest binding or catalysis.
Increase the steric bulk around catalytic sites to influence selectivity.
The success of PSM relies on the ability of the reagent to diffuse through the MOF's channels and react with the internal functional groups while preserving the framework's crystallinity. labxing.com
Enabling Synthesis of Chiral Building Blocks and Complex Scaffolds
The synthesis of single-enantiomer drugs and complex chiral molecules is a significant focus in modern chemistry, driving the demand for versatile chiral building blocks. nih.govnih.govresearchgate.net Chiral sulfonyl compounds can play a role in these synthetic endeavors. The this compound molecule possesses stereogenic centers. If used in an enantiomerically pure form, it can act as a chiral auxiliary or be incorporated into a target molecule to impart chirality.
Even when used as a racemic mixture, it can be reacted with a chiral alcohol or amine to form diastereomeric sulfonates or sulfonamides. These diastereomers often have different physical properties (e.g., solubility, chromatographic retention), allowing for their separation. Subsequent cleavage of the sulfonyl group would then yield enantiomerically enriched products. This approach is a classic strategy for the resolution of racemates and is a cornerstone of asymmetric synthesis. nih.gov
The sulfonyl group itself can influence the stereochemical outcome of reactions occurring at adjacent or nearby positions within a molecule. Its significant steric bulk can direct the approach of incoming reagents from the less hindered face of the molecule, leading to high diastereoselectivity. Furthermore, the electron-withdrawing nature of the sulfonyl group can affect the reactivity and geometry of nearby intermediates.
While specific studies on stereoselective transformations involving this compound are not widely documented, the principles are well-established in sulfur chemistry. For example, in the addition of nucleophiles to a double bond adjacent to a chiral sulfonyl group, the sulfonyl moiety can control the formation of a new stereocenter. Similarly, reactions of ylides derived from sulfones are known to proceed with high levels of stereocontrol. mdpi.com The derivatization of phenolic compounds with sulfonyl chlorides like 1,2-dimethylimidazole-4-sulfonyl chloride highlights the reactivity of this functional group in creating stable derivatives for analysis, a principle that can be extended to chiral separations. nih.gov
Strategies for Derivatization of the Alkyl Chain
Modification of the 2,3-dimethoxypropane backbone of the sulfonyl chloride allows for the introduction of diverse functionalities, further expanding its synthetic utility. Direct modification of the final compound is challenging due to the high reactivity of the sulfonyl chloride group. Therefore, derivatization is best accomplished on a suitable precursor molecule prior to the introduction of the sulfonyl chloride functionality.
A logical precursor would be a protected triol, such as 1,2-O-isopropylideneglycerol. The free primary alcohol can be converted into the sulfonyl chloride, while the protected diol corresponds to the 2,3-dimethoxy groups. Alternatively, starting with a molecule like glycidol, various nucleophiles can be used to open the epoxide, installing a functional group at the 3-position. The resulting diol can then be methylated and the primary alcohol converted to the sulfonyl chloride.
Table 2: Potential Strategies for Alkyl Chain Derivatization on a Precursor
| Precursor | Reaction Step 1 | Intermediate | Reaction Step 2 | Final Precursor for Sulfonation |
| Glycerol | Protection of 1,2-diols (e.g., acetonide formation) | Solketal | Alkylation/Esterification of free -OH | Modified Solketal |
| Glycidol | Epoxide opening with a nucleophile (e.g., R-MgBr) | Substituted 1,2-diol | Methylation of both -OH groups | 1-substituted-2,3-dimethoxypropan-1-ol |
| 3-Chloro-1,2-propanediol | Reaction with a nucleophile (e.g., NaN₃) | 3-azido-1,2-propanediol | Methylation of diol | 3-azido-1,2-dimethoxypropan-1-ol |
These strategies allow for the synthesis of a library of this compound analogues bearing different functionalities on the alkyl chain, which can then be used to introduce specific properties into target molecules, linkers, or modified materials.
Future Research Directions in 2,3 Dimethoxypropane 1 Sulfonyl Chloride Chemistry
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 2,3-Dimethoxypropane-1-sulfonyl chloride, like many sulfonyl chlorides, may rely on traditional methods that are not optimized for environmental sustainability. Future research should prioritize the development of green and efficient synthetic protocols.
Key Research Objectives:
Atom Economy and Waste Reduction: Investigation into synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This could involve exploring catalytic routes that avoid the use of stoichiometric chlorinating agents.
Renewable Feedstocks: Research into the possibility of deriving the propane (B168953) backbone from renewable bio-based sources.
Alternative Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is a critical goal. nih.gov Studies could focus on the use of ionic liquids, deep eutectic solvents, or even aqueous conditions for the synthesis. nih.gov
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. chemicalbook.com Developing a continuous synthesis for this compound could lead to a more efficient and safer manufacturing process. chemicalbook.com
Hypothetical Comparison of Synthetic Routes:
| Parameter | Traditional Route | Potential Green Route |
| Starting Material | Petroleum-based | Bio-derived propanediol |
| Chlorinating Agent | Thionyl chloride | Oxidative chlorination with a recyclable catalyst |
| Solvent | Dichloromethane | Ionic Liquid or Deep Eutectic Solvent |
| Byproducts | SO2, HCl | Water, recyclable catalyst |
| Atom Economy | Moderate | High |
Exploration of Unconventional Reactivity Pathways
The reactivity of this compound is largely dictated by the sulfonyl chloride group. However, the presence of the two methoxy (B1213986) groups in close proximity could give rise to unique and unconventional reactivity patterns that remain to be explored.
Potential Areas of Investigation:
Intramolecular Reactions: The potential for the methoxy groups to participate in intramolecular cyclization or rearrangement reactions under specific conditions warrants investigation. This could lead to the synthesis of novel heterocyclic compounds.
Coordination Chemistry: The oxygen atoms of the methoxy groups could act as coordination sites for metal catalysts, potentially enabling novel catalytic transformations at or near the sulfonyl chloride moiety.
Radical Chemistry: Exploration of the compound's behavior under radical conditions could unveil new reaction pathways for C-S bond formation or other functional group transformations.
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While general mechanisms for sulfonyl chloride reactions are known, the specific influence of the dimethoxypropane backbone is an area ripe for detailed study. researchgate.netkoreascience.kr
Focus Areas for Mechanistic Studies:
Solvolysis Studies: Detailed kinetic and computational studies of the solvolysis of this compound in various solvents can provide insights into the transition state and the role of the solvent in the reaction mechanism. researchgate.netkoreascience.kr
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can help in understanding the electronic and steric effects of the methoxy groups on the reactivity of the sulfonyl chloride.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.
Integration with Machine Learning for Reaction Optimization and Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. Integrating these tools into the study of this compound can accelerate discovery and optimization. nih.gov
Potential ML Applications:
Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a desired outcome, such as maximizing yield or selectivity. nih.gov
Predictive Reactivity Models: By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the reactivity of this compound with a wide range of nucleophiles or in different reaction environments.
De Novo Design: ML models could be used to design novel derivatives of this compound with specific desired properties for applications in materials science or medicinal chemistry.
Illustrative Data for ML Model Training:
| Entry | Nucleophile | Solvent | Temperature (°C) | Catalyst | Yield (%) |
| 1 | Aniline | Toluene (B28343) | 80 | None | 75 |
| 2 | Aniline | Acetonitrile (B52724) | 60 | Pyridine | 85 |
| 3 | Phenol | Dichloromethane | 25 | Triethylamine | 92 |
| 4 | Phenol | Tetrahydrofuran | 25 | DMAP | 95 |
| ... | ... | ... | ... | ... | ... |
Design of Novel Catalytic Systems for Transformations Involving this Compound
The development of new catalytic systems that can activate or mediate the reactions of this compound is a promising avenue for future research.
Areas for Catalyst Development:
Lewis Acid Catalysis: Investigating the use of various Lewis acids to enhance the electrophilicity of the sulfonyl group could lead to milder reaction conditions and improved reactivity with weak nucleophiles.
Transition Metal Catalysis: The design of transition metal complexes that can engage in catalytic cycles involving this compound could open up new avenues for cross-coupling and other C-S bond-forming reactions.
Organocatalysis: The use of small organic molecules as catalysts for reactions of this sulfonyl chloride offers a sustainable and metal-free alternative to traditional methods. Research could focus on developing chiral organocatalysts for asymmetric transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3-dimethoxypropane-1-sulfonyl chloride, and what challenges arise during purification?
- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorosulfonation of alcohols or thiols. For this compound, the precursor (2,3-dimethoxypropanol) could react with chlorosulfonic acid under controlled temperatures (0–5°C). However, competing side reactions (e.g., over-sulfonation) may occur, requiring purification via fractional distillation or column chromatography. Purity validation should employ HPLC or NMR to confirm the absence of unreacted precursors or byproducts .
Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy (tracking sulfonate formation at 260 nm) or titrimetric methods (quantifying HCl release). Stability data should be tabulated as half-life (t1/2) values across pH ranges. For example:
| pH | t1/2 (hours) |
|---|---|
| 2 | >48 |
| 7 | 12 |
| 12 | <1 |
| Hydrolysis accelerates under alkaline conditions due to nucleophilic attack by hydroxide ions . |
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to verify methoxy and sulfonyl groups) and FT-IR (S=O stretching at ~1370–1350 cm<sup>-1</sup> and ~1165–1150 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 228.05). Cross-validate results with elemental analysis for C, H, and S content .
Advanced Research Questions
Q. How does steric hindrance from the 2,3-dimethoxy groups influence the electrophilicity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : Perform comparative reactivity studies with less hindered analogs (e.g., propane-1-sulfonyl chloride). Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify partial charges on the sulfur atom. Experimental kinetic data (e.g., second-order rate constants with amines) can correlate with computational results to establish structure-reactivity relationships .
Q. What strategies can improve regioselectivity when using this compound in multi-step organic syntheses?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor sulfonylation over competing pathways. For example, in peptide coupling, use DMF as a solvent to stabilize intermediates. Monitor reaction progress via TLC or <sup>19</sup>F NMR (if fluorinated reagents are involved). Computational docking studies may predict steric clashes with bulky substrates .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound across different studies?
- Methodological Answer : Systematically analyze variables such as reagent purity (validate via HPLC ), solvent drying methods, and inert atmosphere integrity. Reproduce experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify significant outliers. Cross-reference with computational models to isolate kinetic vs. thermodynamic control discrepancies .
Q. What role does this compound play in synthesizing sulfonamide-based enzyme inhibitors, and how can selectivity be assessed?
- Methodological Answer : Use the compound to sulfonylate amine-containing biomolecules (e.g., lysine residues). Evaluate selectivity via competitive assays with structurally similar enzymes. For example, perform IC50 determinations using fluorescence-based activity assays and validate binding via X-ray crystallography or molecular dynamics simulations .
Data Contradiction and Validation
Q. If computational models predict high reactivity for this compound, but experimental data show sluggish kinetics, what factors should be re-examined?
- Methodological Answer : Reassess solvent effects (e.g., dielectric constant) and solvation models in simulations. Experimentally, test under anhydrous conditions using molecular sieves to exclude water-mediated side reactions. Compare activation energies (ΔG<sup>‡</sup>) from Arrhenius plots with computed transition-state energies to identify discrepancies .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodological Answer : Store under inert gas (argon) at –20°C to minimize hydrolysis. Use sealed, moisture-resistant glassware and conduct reactions in a fume hood. In case of accidental exposure, neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
